molecular formula C8H7ClN2O2 B2770652 Benzodiazole-5-carboxylic acid HCl CAS No. 1158444-99-5

Benzodiazole-5-carboxylic acid HCl

Cat. No.: B2770652
CAS No.: 1158444-99-5
M. Wt: 198.61
InChI Key: DDMPIPCSFLSDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzodiazole-5-carboxylic acid HCl is a heterocyclic aromatic compound that features a benzene ring fused to a diazole ring. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzodiazole-5-carboxylic acid HCl typically involves the condensation of 1,2-diaminobenzene with carboxylic acids. One common method is the Phillips–Ladenburg reaction, which uses 4 N hydrochloric acid as a catalyst . Another method involves the reaction of 1,2-diaminobenzenes with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production often employs a one-pot synthesis approach, which is efficient and cost-effective. For instance, the use of HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a promoter in a mild, acid-free environment has been reported to yield high purity this compound .

Chemical Reactions Analysis

Types of Reactions: Benzodiazole-5-carboxylic acid HCl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically yield amines.

    Substitution: Electrophilic substitution reactions are common, especially in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve strong acids like sulfuric acid or bases like sodium hydroxide.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted benzimidazoles

Scientific Research Applications

Benzodiazole-5-carboxylic acid HCl has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzimidazole: Shares a similar core structure but differs in functional groups.

    Benzothiazole: Contains a sulfur atom in place of one of the nitrogen atoms in Benzodiazole.

    Benzotriazole: Features an additional nitrogen atom in the ring structure.

Uniqueness: Benzodiazole-5-carboxylic acid HCl is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more versatile in various applications compared to its analogs .

Biological Activity

Benzodiazole-5-carboxylic acid hydrochloride (BnZ) is a bicyclic heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of BnZ, including detailed research findings, case studies, and data tables summarizing its effects.

Overview of Benzodiazole-5-carboxylic Acid HCl

Benzodiazole derivatives are known for their diverse biological activities. The specific compound BnZ has been investigated for its potential applications in medicine, particularly as an antimicrobial and anticancer agent. Its mechanism of action typically involves interaction with various molecular targets, which can lead to modulation of biological processes.

Antimicrobial Activity

Research has demonstrated that BnZ exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, BnZ showed promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.030 mg/mL
Saccharomyces cerevisiae0.025 mg/mL

These results indicate that BnZ is particularly effective against Gram-positive bacteria, demonstrating a high degree of potency compared to traditional antibiotics .

Anticancer Activity

The anticancer potential of BnZ has been extensively studied across various cancer cell lines. A summary of key findings is presented below:

Cell Line IC50 (µM) Activity
MCF-7 (breast cancer)25.72 ± 3.95Induces apoptosis
U87 (glioblastoma)45.2 ± 13.0Significant cytotoxicity
HCC827 (lung cancer)6.26 ± 0.33High antiproliferative activity
NCI-H358 (lung cancer)6.48 ± 0.11High antiproliferative activity

In particular, BnZ derivatives have shown enhanced anticancer activity when modified with additional substituents, leading to improved efficacy against specific cancer types . For instance, compounds with hydrazone modifications exhibited strong antiproliferative properties, highlighting the importance of structural optimization in enhancing biological activity.

Case Studies

  • Apoptosis Induction in MCF-7 Cells : A study demonstrated that treatment with BnZ resulted in a dose-dependent increase in apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer .
  • Tumor Growth Suppression in Animal Models : In vivo studies involving tumor-bearing mice indicated that BnZ significantly suppressed tumor growth compared to control groups, reinforcing its potential application in cancer therapy .
  • Combination Therapy : Recent investigations into combination therapies involving BnZ and other chemotherapeutics revealed synergistic effects, leading to enhanced efficacy and reduced side effects compared to monotherapy .

The biological activity of BnZ is attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways:

  • Enzyme Inhibition : BnZ has been shown to inhibit Janus kinases (JAK1 and JAK3), which play a role in cell signaling pathways associated with cancer progression.
  • Targeting Transporters : Certain derivatives exhibit improved inhibition of nucleoside transporters, which can enhance the uptake of chemotherapeutic agents into cancer cells .

Properties

IUPAC Name

3H-benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMPIPCSFLSDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.